molecular formula C19H20N2O4S B2672288 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 923372-44-5

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2672288
CAS No.: 923372-44-5
M. Wt: 372.44
InChI Key: KUDLPQHYZRXSRK-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-inflammatory Properties Research has identified benzothiazole derivatives with notable antioxidant and anti-inflammatory activities. These compounds have been evaluated for their effectiveness in scavenging free radicals and inhibiting lipid peroxidation, which are key processes in the development of various diseases. Among them, specific benzothiazole acetamides demonstrate both antioxidant and anti-inflammatory effects, suggesting their potential use in treating diseases characterized by oxidative stress and inflammation (Koppireddi et al., 2013).

Anticonvulsant Evaluation Benzothiazole acetamides have also been evaluated for their anticonvulsant properties. Studies on indoline derivatives of benzothiazole acetamide have demonstrated significant anticonvulsant activity, with some compounds showing effectiveness against seizures in experimental models. These findings are supported by in silico studies, including molecular docking, which provide insights into the compounds' interactions with biological targets involved in seizure activity. This research suggests the potential of benzothiazole acetamides in the development of new antiepileptic drugs (Nath et al., 2021).

Photophysical Properties The study of the photophysical properties of benzothiazole acetamides has revealed insights into their molecular interactions and structural characteristics. Research on hydrogen bond-associated benzothiazole acetamides has shown that these compounds form distinct assemblies based on their substituents, which can influence their photophysical behaviors. This understanding is crucial for the design of materials and molecules with specific optical properties, making benzothiazole acetamides of interest in materials science and molecular engineering (Balijapalli et al., 2017).

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-4-25-13-7-5-12(6-8-13)11-16(22)20-19-21-17-14(23-2)9-10-15(24-3)18(17)26-19/h5-10H,4,11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDLPQHYZRXSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.